D-Glucose-d2-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

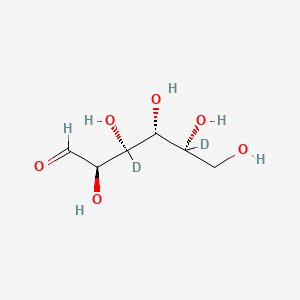

(2R,3S,4R,5R)-3,5-dideuterio-2,3,4,5,6-pentahydroxyhexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4D,5D |

InChI Key |

GZCGUPFRVQAUEE-FDKCREAZSA-N |

Isomeric SMILES |

[2H][C@@](CO)([C@H]([C@@]([2H])([C@H](C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Isotopic Purity Analysis of D-Glucose-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of D-Glucose-d2 (D-glucose deuterated at the C-2 position). This isotopically labeled sugar is a valuable tool in metabolic research, particularly for tracing glucose metabolism and flux through various biochemical pathways using mass spectrometry and NMR spectroscopy. This document details both chemical and enzymatic synthesis routes and outlines the primary analytical techniques for verifying isotopic incorporation and purity.

Synthesis of D-Glucose-d2

The introduction of a deuterium atom at the C-2 position of D-glucose can be achieved through chemical or enzymatic methods. The choice of method often depends on the desired scale, required isotopic purity, and available resources.

Chemical Synthesis via Reduction of a 2-Keto-Glucopyranoside Intermediate

A common chemical strategy for the synthesis of D-Glucose-d2 involves the stereoselective reduction of a protected D-arabino-hexopyranosid-2-ulose (a 2-keto-glucose derivative) using a deuterium-donating reducing agent. This method provides precise control over the location of the deuterium label.

The overall synthesis pathway can be visualized as follows:

Experimental Protocol: Chemical Synthesis

This protocol is adapted from methodologies involving the oxidation of a protected mannoside followed by stereoselective reduction.[1]

-

Protection and Oxidation:

-

Start with a suitably protected D-mannopyranoside, for instance, benzyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside. The hydroxyl groups are protected to ensure the subsequent oxidation occurs specifically at the C-2 position.

-

Dissolve the protected mannoside in a suitable organic solvent (e.g., dichloromethane).

-

Add an oxidizing agent, such as Dess-Martin periodinane, to the solution and stir at room temperature until the oxidation of the C-2 hydroxyl group to a ketone is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the crude 2-keto intermediate.

-

-

Deuterated Reduction:

-

Dissolve the purified 2-keto intermediate in a suitable solvent (e.g., methanol or ethanol).

-

Cool the solution in an ice bath.

-

Add sodium borodeuteride (NaBD₄) portion-wise. The borodeuteride anion will attack the carbonyl group, with a preference for forming the equatorial hydroxyl group characteristic of glucose, thereby introducing deuterium at the C-2 position.

-

Allow the reaction to proceed until completion (monitored by TLC).

-

Quench the reaction and neutralize the mixture.

-

-

Purification and Deprotection:

-

Extract the product and purify by column chromatography to isolate the protected D-glucopyranoside-d2.

-

Remove the protecting groups. For benzyl and benzylidene groups, this is typically achieved by catalytic hydrogenation (e.g., using Pd(OH)₂/C in a solvent mixture like THF/methanol) under a hydrogen atmosphere.[1]

-

After the reaction, filter the catalyst and evaporate the solvent.

-

Purify the final product, D-Glucose-d2, by column chromatography or recrystallization.

-

Enzymatic Synthesis using Mannose-2-Epimerase

Enzymatic synthesis offers a highly specific and often more environmentally friendly alternative. D-Mannose-2-epimerase (EC 5.1.3.-) catalyzes the reversible epimerization of D-glucose and D-mannose at the C-2 position. When this reaction is carried out in heavy water (D₂O), a deuterium atom is incorporated at the C-2 position.[2]

The workflow for enzymatic synthesis is depicted below:

Experimental Protocol: Enzymatic Synthesis

This protocol is based on the known function of D-mannose-2-epimerases.[2][3]

-

Reaction Setup:

-

Prepare a solution of D-glucose in a buffered D₂O solution (e.g., 500 g/L D-glucose in a suitable buffer with high D₂O content, pH 8.0).

-

Add a purified D-mannose-2-epimerase (e.g., from Runella slithyformis or Cytophagaceae bacterium) to the glucose solution.

-

Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 40-50°C) with gentle agitation.

-

-

Reaction Monitoring and Termination:

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or NMR to observe the formation of D-mannose and the incorporation of deuterium.

-

The reaction will proceed until an equilibrium between D-glucose and D-mannose is reached.

-

Terminate the reaction by heat inactivation of the enzyme (e.g., heating at 95°C for 10 minutes).

-

-

Purification:

-

Remove the denatured enzyme by centrifugation or filtration.

-

The resulting solution will contain a mixture of D-glucose, D-Glucose-d2, D-mannose, and D-mannose-d2.

-

Separate D-glucose from D-mannose using chromatographic techniques, such as simulated moving bed (SMB) chromatography or ion-exchange chromatography.

-

Lyophilize the glucose-containing fractions to obtain the solid D-Glucose-d2 product.

-

Synthesis Data Summary

The following table summarizes typical quantitative data for the synthesis of D-Glucose-d2. Note that specific yields and isotopic purities can vary significantly based on reaction conditions and purification efficiency.

| Parameter | Chemical Synthesis (via 2-Keto Intermediate) | Enzymatic Synthesis (Mannose-2-Epimerase) |

| Starting Material | Protected D-Mannopyranoside | D-Glucose |

| Deuterium Source | Sodium Borodeuteride (NaBD₄) | Deuterium Oxide (D₂O) |

| Typical Chemical Yield | 40-60% (overall) | Dependent on equilibrium (typically ~75% glucose) and purification recovery |

| Reported Isotopic Purity | >98% | >95% |

| Key Advantages | High isotopic purity, regioselective | Milder reaction conditions, high specificity |

| Key Challenges | Multi-step process, use of protecting groups | Product is a mixture requiring purification, enzyme cost/availability |

Isotopic Purity Analysis

Accurate determination of the isotopic enrichment and the position of the deuterium label is critical. The two primary methods for this analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for determining isotopic enrichment. Glucose is first derivatized to a volatile compound, which is then separated by GC and analyzed by MS. By analyzing the mass isotopomer distribution of specific fragments, the degree of deuteration at each position can be calculated.[4][5]

The general workflow for GC-MS analysis is as follows:

Experimental Protocol: GC-MS Analysis (Aldonitrile Pentaacetate Derivative)

This protocol is based on established methods for the analysis of deuterated glucose.[4][6][7]

-

Sample Preparation and Derivatization:

-

Lyophilize an aqueous sample of D-Glucose-d2 to complete dryness.

-

Add 50 µL of hydroxylamine hydrochloride solution (20 mg/mL in pyridine) to the dry sample.

-

Heat the mixture at 90°C for 60 minutes to form the oxime.

-

Add 100 µL of acetic anhydride to the cooled solution to acetylate the hydroxyl groups.

-

Incubate at 60°C for 30 minutes.

-

Evaporate the reagents to dryness under a stream of nitrogen.

-

Dissolve the resulting aldonitrile pentaacetate derivative in 100 µL of ethyl acetate for injection.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for sugar analysis (e.g., DB-17 or equivalent).

-

Injection: 1 µL splitless injection at 250°C.

-

Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Use a quadrupole or ion trap mass spectrometer operating in Electron Ionization (EI) mode.

-

Data Acquisition: Scan in full scan mode or use selected ion monitoring (SIM) for specific fragments.

-

-

Data Analysis:

-

Analyze the mass spectrum of the derivatized glucose.

-

Determine the relative intensities of the mass isotopomers for key fragments. For the aldonitrile pentaacetate derivative, important fragments include m/z 242 (containing C1-C4) and m/z 328 (containing C1-C6).[6]

-

Calculate the deuterium enrichment at C-2 by comparing the mass isotopomer distributions of fragments that either include or exclude the C-2 hydrogen. The enrichment can be determined with an accuracy of 0.3 mol% or better.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can confirm the position of the deuterium label and provide quantitative information on isotopic purity.

-

¹H NMR: In the ¹H NMR spectrum of D-Glucose-d2, the signal corresponding to the proton at the C-2 position will be significantly reduced or absent compared to the spectrum of unlabeled D-glucose.

-

²H NMR: The ²H (deuterium) NMR spectrum will show a signal at the chemical shift corresponding to the C-2 position, directly confirming the presence and location of the deuterium label. Quantitative analysis can be performed using an internal standard or the ERETIC method.

-

¹³C NMR: The ¹³C NMR spectrum will show a characteristic triplet for the C-2 carbon due to one-bond coupling with the deuterium nucleus (spin I=1). Additionally, an isotopic shift (upfield) of the C-2 signal will be observed.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve a known amount of the D-Glucose-d2 sample (e.g., 5-10 mg) in a known volume of D₂O (for ¹H and ¹³C NMR) or a protic solvent like H₂O/D₂O (90/10) for ²H NMR.

-

For quantitative ²H NMR, add a known amount of an internal standard with a known deuterium concentration.

-

-

NMR Acquisition Parameters:

-

Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient relaxation delay for quantitative analysis.

-

²H NMR: Use a deuterium-specific probe or tune the broadband probe to the deuterium frequency. Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

-

Data Analysis:

-

¹H NMR: Integrate the signals of the anomeric proton (H-1) and other well-resolved protons. Compare the integral of the H-2 region to that of other protons to estimate the percentage of deuteration.

-

²H NMR: Integrate the deuterium signal at C-2 and compare it to the integral of the internal standard to calculate the absolute isotopic enrichment.

-

¹³C NMR: Observe the splitting pattern and isotopic shift of the C-2 signal to confirm deuteration at this position.

-

Isotopic Purity Data Summary

The following table outlines the expected outcomes and data from the analysis of D-Glucose-d2.

| Analytical Method | Key Parameter | Expected Result for D-Glucose-d2 |

| GC-MS | Mass Isotopomer Distribution | Shift in the mass of fragments containing C-2 by +1 Da. |

| Calculated Enrichment | Typically >95-98%, depending on the synthesis method. | |

| ¹H NMR | H-2 Signal Intensity | Significant reduction or absence of the H-2 proton signal. |

| ²H NMR | Deuterium Signal | A distinct signal appears at the chemical shift of the C-2 position. |

| ¹³C NMR | C-2 Signal | A triplet splitting pattern and an upfield isotopic shift. |

Conclusion

The synthesis and analysis of D-Glucose-d2 are essential for advanced metabolic research. Chemical synthesis via the reduction of a 2-keto intermediate offers a route to high isotopic purity, while enzymatic synthesis using D-mannose-2-epimerase provides a milder, highly specific alternative. Rigorous analysis using GC-MS and NMR spectroscopy is crucial to validate the isotopic enrichment and confirm the precise location of the deuterium label. The protocols and data presented in this guide provide a comprehensive framework for researchers and professionals working with this important isotopic tracer.

References

- 1. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. magistralbr.caldic.com [magistralbr.caldic.com]

- 4. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitation of positional isomers of deuterium-labeled glucose by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. shimadzu.co.kr [shimadzu.co.kr]

A Technical Guide to D-Glucose Deuterated at Carbon-2: Applications in Metabolic Research

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the application of D-glucose isotopologues deuterated at the carbon-2 position (referred to herein as D-[2-²H]-glucose) as a stable isotope tracer for interrogating metabolic pathways. While the nomenclature "D-Glucose-d2-2" is ambiguous, this document focuses on the most common and scientifically pertinent tracer, D-glucose singly deuterated at the C-2 position.

Introduction to Deuterated Glucose as a Metabolic Tracer

Stable isotope-labeled compounds are indispensable tools in metabolic research, allowing scientists to trace the flow of atoms through complex biochemical networks.[1] D-glucose, as the central molecule in energy metabolism, is a frequent subject of these investigations.[2][3] By replacing a hydrogen atom (¹H) with its stable isotope, deuterium (²H or D), researchers can introduce a non-radioactive, traceable label into the glucose molecule.

D-[2-²H]-glucose is particularly valuable for its ability to provide specific insights into the branching pathways of glucose catabolism. When this tracer is introduced into a biological system, the deuterium label is carried through metabolic reactions. Its presence and position in downstream metabolites can be detected by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5] This allows for the quantitative measurement of metabolic fluxes—the rates of reactions within a metabolic network—providing a dynamic picture of cellular physiology that is unattainable with simple concentration measurements.[6][7]

Core Research Applications

The unique position of the deuterium label at carbon-2 makes D-[2-²H]-glucose a versatile tool for several key areas of metabolic investigation.

Metabolic Flux Analysis (MFA) via Mass Spectrometry

The most prominent application of D-[2-²H]-glucose is in metabolic flux analysis. The process involves administering the labeled glucose to cells, tissues, or whole organisms, followed by extracting metabolites and analyzing their isotopic enrichment using mass spectrometry, typically coupled with gas chromatography (GC-MS).[4][8]

The fate of the deuterium at C-2 is pathway-dependent:

-

Glycolysis: During the glycolytic conversion of 2-phosphoglycerate to phosphoenolpyruvate, the hydrogen at the C-2 position is exchanged with the aqueous environment. This means the deuterium label is lost from metabolites downstream of this step (e.g., pyruvate, lactate, TCA cycle intermediates).

-

Pentose Phosphate Pathway (PPP): In the initial steps of the PPP, the C-2 hydrogen is retained. Therefore, the presence of the deuterium label in PPP-derived metabolites, such as ribose-5-phosphate, can be used to trace activity through this pathway.

By measuring the differential labeling of metabolites, researchers can dissect the relative contributions of glycolysis and the PPP to glucose utilization.

Non-Invasive Metabolic Studies via NMR Spectroscopy

Deuterium (²H) NMR spectroscopy offers a non-invasive method to monitor the metabolism of deuterated substrates in real-time within living systems.[5] Following the administration of D-[2-²H]-glucose, dynamic changes in the resonance signals of the labeled glucose and its metabolic products, such as glutamate/glutamine (Glx) and water, can be monitored.[5] This technique is particularly powerful for studying brain glucose metabolism, as it can simultaneously quantify the cerebral metabolic rate of glucose (CMRglc) and the TCA cycle flux (VTCA).[5]

A related application involves using deuterated glucose in conjunction with hyperpolarized ¹³C-glucose. Perdeuteration has been shown to slow the metabolism of glucose to lactate, a phenomenon attributed to the kinetic isotope effect, where the heavier deuteron-carbon bond is harder to break.[9] This effect must be considered when interpreting flux rates from such experiments.

Deuterium Metabolic Imaging (DMI)

Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance imaging (MRI) technique that enables the spatial mapping of glucose metabolism in vivo.[10][11] By tracking the signals from deuterated compounds after administering a tracer like deuterated glucose, DMI can visualize regions with high glucose uptake and metabolism, such as tumors.[10][12] This provides a non-radioactive alternative to the widely used positron emission tomography (PET) tracer [¹⁸F]FDG.[12]

Experimental Protocols and Methodologies

Protocol for GC-MS Based Metabolic Flux Analysis

This protocol provides a generalized workflow for a stable isotope tracing experiment using D-[2-²H]-glucose in cell culture.

1. Cell Culture and Labeling:

- Culture cells to the desired confluence (typically mid-log phase).

- Replace the standard glucose-containing medium with a medium where the glucose is replaced entirely with D-[2-²H]-glucose. Common concentrations range from 5 to 25 mM.

- Incubate the cells for a time course sufficient to achieve isotopic steady-state in the metabolites of interest. This can range from minutes to over 24 hours, depending on the pathway and cell type.

2. Metabolite Quenching and Extraction:

- Aspirate the labeling medium rapidly.

- Quench metabolic activity instantly to prevent further enzymatic reactions. A common method is to wash the cells with ice-cold phosphate-buffered saline (PBS) followed by the addition of a cold solvent, such as 80% methanol (-80°C).

- Scrape the cells in the cold solvent and transfer the cell suspension to a microcentrifuge tube.

- Lyse the cells (e.g., via probe sonication or freeze-thaw cycles).

- Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C to pellet protein and cell debris.

- Collect the supernatant containing the polar metabolites.

3. Sample Derivatization for GC-MS Analysis:

- Dry the metabolite extract completely, for example, using a vacuum concentrator.

- Derivatize the dried sample to make the polar metabolites volatile for gas chromatography. A common method for glucose and related metabolites is to create a methyloxime pentatrimethylsilyl derivative or an aldonitrile pentaacetate derivative.[8][13]

- Example (Aldonitrile Pentaacetate): Add a solution of hydroxylamine in pyridine and heat (e.g., 90°C for 30 min). Follow this by adding acetic anhydride and continue heating.

4. GC-MS Analysis:

- Inject the derivatized sample into the GC-MS system.

- Use an appropriate GC column (e.g., DB-5ms) and temperature gradient to separate the metabolites.

- Operate the mass spectrometer in electron impact (EI) ionization mode.

- Collect data using selective ion monitoring (SIM) or full scan mode to analyze the mass isotopomer distributions of key fragments.[8]

Protocol for In Vivo Deuterium NMR Spectroscopy

This protocol outlines the conceptual steps for monitoring brain metabolism.

1. Animal Preparation and Tracer Infusion:

- Anesthetize the subject animal (e.g., a rat) and place it in the NMR spectrometer.

- Acquire baseline spectra.

- Administer D-[2-²H]-glucose via intravenous infusion for a short duration.[5]

2. Dynamic ²H NMR Data Acquisition:

- Sequentially acquire ²H NMR spectra with high temporal resolution to monitor the dynamic changes of labeled glucose, glutamate/glutamine (Glx), and water.[5] The short longitudinal relaxation time (T1) of ²H allows for rapid signal averaging.[5]

3. Data Analysis and Kinetic Modeling:

- Process the spectra to quantify the area under the curve for each resonance peak over time.

- Apply a kinetic model that incorporates glycolysis, the TCA cycle, and relevant exchange reactions to the dynamic data.

- Fit the model to the data to calculate metabolic rates such as CMRglc and VTCA.[5]

Data Presentation and Interpretation

Quantitative data from MS experiments are crucial for determining flux rates. The tables below summarize key information for interpreting GC-MS data from D-[2-²H]-glucose tracing experiments.

Table 1: Key Mass Fragments of Derivatized Glucose for Positional Isomer Analysis

This table details the ion fragments (m/z) produced from derivatized glucose during GC-MS analysis, which are used to determine the location of isotopic labels.[4][8][13]

| Derivative | Ion Fragment (m/z) | Carbon Atoms Retained | Hydrogen Atoms Retained (from Glucose Backbone) |

| Aldonitrile Pentaacetate | 328 | C1-C6 | 2, 3, 4, 5, 6, 6 |

| Aldonitrile Pentaacetate | 242 | C1-C4 | 2, 3, 4 |

| Aldonitrile Pentaacetate | 217 | C4-C6 | 4, 5, 6, 6 |

| Aldonitrile Pentaacetate | 187 | C3-C6 | 3, 4, 5, 6, 6 |

| Methyloxime Trimethylsilyl | 319 | C3-C6 | 3, 4, 5, 6, 6 |

| Methyloxime Trimethylsilyl | 217 | C4-C6 | 4, 5, 6, 6 |

| Methyloxime Trimethylsilyl | 160 | C1-C2 | 1, 2 |

Table 2: Expected Mass Isotopomer Labeling in Downstream Metabolites from D-[2-²H]-glucose

This table predicts the mass shift (M+n) for key metabolites, assuming the label is retained. The actual observed enrichment will depend on the relative flux through different pathways.

| Metabolite | Metabolic Pathway | Expected Label Retention | Mass Shift (M+n) | Notes |

| Glucose-6-Phosphate | Glycolysis / PPP | Yes | M+1 | First step of glucose metabolism. |

| Fructose-6-Phosphate | Glycolysis / PPP | Yes | M+1 | Isomerization retains the label. |

| Ribose-5-Phosphate | Pentose Phosphate Pathway | Yes | M+1 | Key indicator of PPP flux. |

| Pyruvate | Glycolysis | No | M+0 | Label is lost to water at the enolase step. |

| Lactate | Glycolysis / Fermentation | No | M+0 | Label is lost to water at the enolase step. |

| Alanine | Transamination from Pyruvate | No | M+0 | Derived from unlabeled pyruvate. |

| Citrate / TCA Interm. | TCA Cycle | No | M+0 | Derived from unlabeled pyruvate entering the TCA cycle. |

Visualizations of Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of the experimental and metabolic processes.

Caption: A generalized workflow for metabolic flux analysis using a deuterated glucose tracer.

Caption: The metabolic fate of deuterium from D-[2-²H]-glucose in glycolysis vs. the PPP.

References

- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. api.drum.lib.umd.edu [api.drum.lib.umd.edu]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative assessment of brain glucose metabolic rates using in vivo deuterium magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quantitative flux analysis in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitation of positional isomers of deuterium-labeled glucose by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cds.ismrm.org [cds.ismrm.org]

- 10. A new deuterium-labeled compound [2,3,4,6,6'-2 H5 ]-D-glucose for deuterium magnetic resonance metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Deuterium Metabolic Imaging of the Brain Using 2-Deoxy-2-[2H2]-d-glucose: A Non-ionizing [18F]FDG Alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

D-Glucose-d2: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties and Applications of D-Glucose-d2 (CAS Number: 18991-62-3)

Introduction

D-Glucose-d2, a deuterium-labeled isotopologue of D-glucose, serves as a critical tool in metabolic research and drug development.[1][2] Its unique stable isotope labeling allows for the non-invasive tracing and quantification of glucose metabolism in vivo, providing invaluable insights into biochemical pathways and the pharmacokinetics of therapeutic agents. This guide offers a comprehensive overview of the chemical properties, metabolic significance, and experimental applications of D-Glucose-d2 for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

D-Glucose-d2, also known as D-Glucose-6,6-d2, is a white powder that is soluble in methanol.[3] Key quantitative data regarding its chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 18991-62-3[1][4][5][6] |

| Molecular Formula | C₆H₁₀D₂O₆[1][3][4][6] |

| Molecular Weight | 182.17 g/mol [4][5][6] |

| Melting Point | 150-152 °C[1][7] |

| Boiling Point | 410.8 ± 45.0 °C at 760 mmHg[1] |

| Density | 1.7 ± 0.1 g/cm³[1] |

| Flash Point | 202.2 ± 28.7 °C[1] |

| Isotopic Purity | ≥98 atom % D[7] |

| Chemical Purity | ≥99% (CP)[6][7] |

| Physical Form | Powder[7] |

Metabolic Pathways and Signaling

Glycolysis

Glycolysis is the metabolic pathway that converts glucose into pyruvate.[4] The free energy released in this process is used to form the high-energy molecules ATP and NADH. D-Glucose-d2 enters this pathway and is metabolized similarly to its unlabeled counterpart.

Glycolysis Pathway for D-Glucose-d2

Tricarboxylic Acid (TCA) Cycle

Following glycolysis, the pyruvate-d2 generated can be converted to acetyl-CoA-d2, which then enters the TCA cycle (also known as the Krebs cycle or citric acid cycle). This series of chemical reactions is a key component of cellular respiration.

Tricarboxylic Acid (TCA) Cycle

Experimental Protocols and Methodologies

D-Glucose-d2 is extensively used in stable isotope tracer studies to investigate various aspects of glucose metabolism. The general principle involves the administration of the labeled glucose followed by the detection and quantification of the tracer and its metabolites in biological samples.

Glucose Kinetics Studies

A common application of D-Glucose-d2 is in the study of whole-body glucose kinetics, including the rates of glucose appearance (Ra) and disappearance (Rd). A widely used method is the primed-constant infusion of the stable isotope.

Methodology:

-

Priming Dose: An initial bolus injection (priming dose) of D-Glucose-d2 is administered to rapidly achieve isotopic equilibrium in the plasma glucose pool.

-

Constant Infusion: This is immediately followed by a continuous intravenous infusion of D-Glucose-d2 at a known rate.

-

Blood Sampling: Blood samples are collected at regular intervals before and during the infusion to measure plasma glucose concentration and isotopic enrichment.

-

Sample Analysis: Plasma samples are analyzed using mass spectrometry (GC-MS or LC-MS) to determine the ratio of labeled to unlabeled glucose.

-

Kinetic Calculation: At isotopic steady-state, the rate of glucose appearance can be calculated using the formula: Ra = Infusion Rate / Plasma Enrichment.

Deuterium Metabolic Imaging (DMI)

Deuterium Metabolic Imaging (DMI) is a non-invasive imaging technique that utilizes deuterium-labeled substrates like D-Glucose-d2 to map metabolic pathways in vivo.

Methodology:

-

Substrate Administration: D-Glucose-d2 is administered to the subject, typically orally or via intravenous infusion.[9]

-

Metabolic Conversion: The labeled glucose is taken up by tissues and metabolized, leading to the incorporation of deuterium into various downstream metabolites such as lactate and glutamate.[10]

-

MR-based Detection: A magnetic resonance imaging (MRI) scanner tuned to the deuterium frequency is used to acquire 3D magnetic resonance spectroscopic imaging (MRSI) data.[9][11]

-

Spectral Analysis: The acquired data provides a deuterium spectral signature for each spatial location, which is then quantified to create metabolic maps of the deuterated substrate and its products.[9]

Workflow for a Stable Isotope Tracer Study

Applications in Drug Development

The use of stable isotope-labeled compounds like D-Glucose-d2 is becoming increasingly important in the pharmaceutical industry. Deuteration can potentially alter the pharmacokinetic and metabolic profiles of drugs.[1] In the context of drug development, D-Glucose-d2 can be used to:

-

Assess Metabolic Effects of Drugs: Investigate how a new drug candidate affects glucose metabolism and overall energy homeostasis.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Use as a metabolic tracer to understand the mechanism of action and dose-response of drugs targeting metabolic pathways.[12]

-

Disease Modeling: Study metabolic dysregulation in diseases such as diabetes, cancer, and neurodegenerative disorders.[3][13]

Conclusion

D-Glucose-d2 is a powerful and versatile tool for probing glucose metabolism. Its well-defined chemical properties and predictable behavior in biological systems make it an indispensable tracer for both basic research and clinical drug development. The methodologies outlined in this guide provide a framework for its application in quantifying metabolic fluxes and visualizing metabolic pathways, ultimately contributing to a deeper understanding of physiology and disease.

References

- 1. Khan Academy [khanacademy.org]

- 2. teachmephysiology.com [teachmephysiology.com]

- 3. Workflow Based on the Combination of Isotopic Tracer Experiments to Investigate Microbial Metabolism of Multiple Nutrient Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycolysis - Wikipedia [en.wikipedia.org]

- 5. teachmephysiology.com [teachmephysiology.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ttuhsc.edu [ttuhsc.edu]

- 9. What is Deuterium Metabolic Imaging (DMI)? < Deuterium Metabolic Imaging [medicine.yale.edu]

- 10. Advancing Deuterium MRI to Track Human Cerebral Glucose Metabolism at 7 T: A Comparison of Glucose-d2 and Glucose-d7 Ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Deuterium Metabolic Imaging of the Brain Using 2-Deoxy-2-[2H2]-d-glucose: A Non-ionizing [18F]FDG Alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dacollege.org [dacollege.org]

An In-Depth Technical Guide to Stable Isotope Labeling with D-Glucose-6,6-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing atoms in a substrate with their heavier, non-radioactive isotopes, researchers can follow the journey of these molecules through various metabolic pathways. This guide provides a comprehensive overview of the use of D-Glucose-6,6-d2, a deuterated analog of glucose, for stable isotope tracing studies. D-Glucose-6,6-d2 is a valuable tool in metabolic research, offering insights into glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway (PPP), with applications in fields such as oncology, diabetes, and drug development.[1][2]

The use of deuterium-labeled glucose offers several advantages, including being a cost-effective alternative to ¹³C-labeled tracers and introducing minimal perturbations to the biological system under investigation.[3] This guide will delve into the core principles, experimental protocols, data analysis, and applications of D-Glucose-6,6-d2 in metabolic research.

Core Principles of Metabolic Tracing with D-Glucose-6,6-d2

Stable isotope tracing with D-Glucose-6,6-d2 relies on the principle that the deuterium atoms on the sixth carbon of the glucose molecule are carried through metabolic reactions, allowing for the detection of labeled downstream metabolites. The primary analytical techniques for this purpose are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods separate and identify metabolites and, through mass analysis, can distinguish between unlabeled and deuterium-labeled molecules.

The choice of D-Glucose-6,6-d2 is strategic for tracing specific metabolic routes. As glucose enters glycolysis, the deuterium labels are retained on pyruvate and lactate. When pyruvate is converted to acetyl-CoA and enters the TCA cycle, the labels can be tracked through the various intermediates of this central metabolic hub. This allows for the quantification of metabolic fluxes—the rates of reactions—through these pathways.

Experimental Protocols

A typical stable isotope labeling experiment using D-Glucose-6,6-d2 in cell culture involves several key steps:

1. Cell Culture and Media Preparation:

-

Cell Seeding: Plate cells at a desired density in a multi-well plate (e.g., 6-well plate) and allow them to adhere and proliferate overnight.

-

Tracer Medium Preparation: Prepare a culture medium that is devoid of natural glucose. To this base medium, add D-Glucose-6,6-d2 to the desired final concentration. It is also recommended to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose and other small molecules.

-

Labeling: After the initial growth period, replace the standard medium with the prepared tracer medium. The duration of labeling can vary from minutes to days, depending on the metabolic pathway of interest and the turnover rate of the metabolites being studied.

2. Metabolite Extraction:

-

Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Add a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water, to the cells. Scrape the cells and collect the cell lysate.

-

Sample Preparation: Centrifuge the lysate to pellet protein and cell debris. The supernatant containing the metabolites is then collected and prepared for analysis. This may involve drying the sample and derivatizing the metabolites for GC-MS analysis.

3. Analytical Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Metabolites are chemically modified to increase their volatility for gas chromatography. A common method is trimethylsilylation.[4]

-

Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the metabolites based on their boiling points and interactions with the column. The mass spectrometer then fragments the metabolites and measures the mass-to-charge ratio of the fragments, allowing for the identification and quantification of labeled and unlabeled species.[4]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Analysis: LC-MS/MS is particularly useful for analyzing non-volatile and polar metabolites without the need for derivatization. The liquid chromatograph separates the metabolites, and the tandem mass spectrometer provides high sensitivity and specificity for identifying and quantifying the labeled compounds.

-

Data Presentation

The data obtained from MS analysis allows for the calculation of isotopic enrichment and metabolic flux. Isotopic enrichment refers to the percentage of a particular metabolite pool that is labeled with the stable isotope. Metabolic flux analysis (MFA) uses this data in conjunction with a metabolic network model to calculate the rates of enzymatic reactions.

Table 1: Illustrative Isotopic Enrichment of Key Metabolites after D-Glucose-6,6-d2 Labeling

| Metabolite | Isotopic Enrichment (Mole Percent Excess) |

| Glucose-6-Phosphate | 95.2 ± 2.1 |

| Fructose-6-Phosphate | 94.8 ± 2.3 |

| Pyruvate | 85.7 ± 3.5 |

| Lactate | 88.1 ± 3.2 |

| Citrate | 55.4 ± 4.1 |

| Succinate | 48.9 ± 3.8 |

| Malate | 52.3 ± 4.0 |

Table 2: Example of Metabolic Flux Rates Determined by D-Glucose-6,6-d2 Tracing (Normalized to Glucose Uptake Rate of 100)

| Metabolic Pathway | Reaction | Relative Flux Rate |

| Glycolysis | Glucose -> Pyruvate | 100 |

| Lactate Production | Pyruvate -> Lactate | 75 |

| TCA Cycle | Pyruvate -> Acetyl-CoA | 25 |

| TCA Cycle | Citrate Synthase | 23 |

| Pentose Phosphate Pathway | G6P -> Ribulose-5-P | 10 |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: A flowchart illustrating the key steps in a stable isotope labeling experiment.

Caption: The metabolic fate of deuterium from D-Glucose-6,6-d2 in glycolysis and the TCA cycle.

Caption: Tracing D-Glucose-6,6-d2 through the oxidative and non-oxidative phases of the PPP.

Caption: Overview of Insulin and AMPK signaling pathways and their regulation of glucose metabolism.

Applications in Research and Drug Development

Stable isotope tracing with D-Glucose-6,6-d2 is a versatile technique with broad applications:

-

Oncology: Cancer cells exhibit altered glucose metabolism, a phenomenon known as the Warburg effect.[5] D-Glucose-6,6-d2 can be used to quantify the increased rates of glycolysis and lactate production in tumor cells, providing insights into cancer metabolism and identifying potential therapeutic targets.[2][6]

-

Diabetes and Metabolic Diseases: This technique allows for the in vivo measurement of whole-body glucose turnover and hepatic glucose production, which are critical parameters in the study of diabetes and insulin resistance.[7]

-

Drug Development: By assessing the impact of a drug candidate on glucose metabolism, researchers can elucidate its mechanism of action and evaluate its efficacy. For instance, a compound's ability to alter glucose flux through specific pathways can be quantified.[1]

-

Neuroscience: The brain is highly dependent on glucose as an energy source. D-Glucose-6,6-d2 can be used to study brain glucose metabolism in both healthy and diseased states.

Conclusion

Stable isotope labeling with D-Glucose-6,6-d2 is a powerful and accessible method for investigating cellular metabolism. Its ability to provide quantitative data on metabolic fluxes through key pathways makes it an invaluable tool for researchers in academia and the pharmaceutical industry. By following the detailed protocols and understanding the principles outlined in this guide, scientists can effectively utilize this technique to advance our understanding of health and disease.

References

- 1. nbinno.com [nbinno.com]

- 2. Metabolic Reprogramming of Cancer Cells and Therapeutics Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. shimadzu.co.kr [shimadzu.co.kr]

- 5. Cancer metabolic reprogramming: importance, main features, and potentials for precise targeted anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of D-Glucose-d2 in Preclinical Research: A Technical Guide

An In-depth Exploration of a Stable Isotope Tracer in Metabolic Research

In the landscape of preclinical research, understanding the intricate metabolic pathways that underpin both normal physiology and disease states is paramount. Stable isotope tracers have emerged as indispensable tools for elucidating these complex processes. Among these, D-Glucose-d2, a deuterated isotopologue of D-glucose, offers a powerful and non-radioactive method for tracing the fate of glucose in vivo and in vitro. This technical guide provides a comprehensive overview of the applications of D-Glucose-d2 in preclinical research, with a focus on its use in metabolic tracer studies, particularly in the fields of oncology and neurobiology.

Core Applications in Preclinical Research

D-Glucose-d2 serves as a crucial tracer for quantifying glucose kinetics and metabolic fluxes.[1][2] Its primary application lies in its ability to be administered to biological systems and subsequently tracked as it is metabolized. The deuterium atoms on the glucose molecule act as a stable isotopic label, allowing researchers to distinguish it from endogenous glucose. This enables the precise measurement of various metabolic parameters.

Stable heavy isotopes, such as the deuterium in D-Glucose-d2, have been widely incorporated into molecules to serve as tracers for quantification during drug development and metabolic research.[1][2] The use of such labeled compounds is a well-validated approach for exploring whole-body glucose homeostasis and the metabolic profiles of various biological systems.[3]

Metabolic Tracing in Oncology

Cancer cells often exhibit altered glucose metabolism, characterized by increased glucose uptake and a reliance on glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[4] D-Glucose-d2 can be utilized to study these metabolic shifts in preclinical cancer models. By tracing the labeled glucose, researchers can gain insights into the rates of glycolysis and other glucose-utilizing pathways within tumor cells. This information is invaluable for the development of novel anti-cancer therapies that target cancer cell metabolism.

Applications in Neurobiology

The brain is a highly metabolic organ that relies almost exclusively on glucose for its energy needs.[5] D-Glucose-d2 can be used to investigate brain glucose metabolism in preclinical models of neurological disorders. For instance, it can help in understanding the alterations in glucose utilization that occur in conditions such as epilepsy, traumatic brain injury, and neurodegenerative diseases.[6][7][8] Studies have shown that inhibiting glycolysis can have profound effects on neuronal excitability, suggesting that tracers like D-Glucose-d2 are vital for exploring the link between metabolism and neuronal function.[6]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from representative preclinical studies that have utilized deuterated glucose tracers to assess metabolic parameters. While specific data for D-Glucose-d2-2 is not extensively available in the public domain, the principles and methodologies are directly translatable. The data presented here is from studies using similar deuterated glucose tracers, such as 6,6-D2-Glucose, to illustrate the types of quantitative information that can be obtained.

| Parameter Measured | Tracer Used | Model System | Key Findings | Reference |

| Whole Body Glucose Flux | 6,6-D2-Glucose | Human | Primed constant infusion allows for reliable quantification of glucose kinetics. | [3] |

| Glucose and Fructose Recycling | 6,6-D2-Glucose and 2-D1-Glucose | Human | Enables the determination of substrate cycling rates between glucose and glucose-6-phosphate. | [3] |

| Glucose Synthesis from Precursors | [2,3-13C2]-alanine and 6,6-D2-glucose | Human | Allows for the calculation of the rate of glucose synthesis from specific precursors. | [3] |

Table 1: Quantitative Metabolic Parameters Measured with Deuterated Glucose Tracers

Detailed Experimental Protocols

The successful application of D-Glucose-d2 as a metabolic tracer hinges on robust experimental design and precise analytical techniques. Below are generalized protocols for in vivo and in vitro studies.

In Vivo Primed Constant Infusion Protocol for Glucose Flux Measurement

This protocol is adapted from validated methods for measuring whole-body glucose kinetics.[3]

Objective: To determine the whole-body rate of appearance (Ra) of glucose.

Materials:

-

D-Glucose-d2 (or other deuterated glucose tracer like 6,6-D2-Glucose)

-

Sterile saline solution

-

Animal model (e.g., mouse, rat)

-

Infusion pump

-

Catheters for infusion and blood sampling

-

Blood collection tubes (with anticoagulant)

-

Centrifuge

-

Mass spectrometer (GC-MS or LC-MS)

Procedure:

-

Animal Preparation: Fast the animal overnight to achieve a basal metabolic state. Anesthetize the animal and insert catheters into a suitable artery for blood sampling and a vein for infusion.

-

Tracer Preparation: Prepare a sterile solution of the deuterated glucose tracer in saline. A priming bolus dose and a constant infusion solution will be needed. For example, a priming bolus of 14.0 µmol/kg and a constant infusion rate of 11.5 µmol/kg/hr have been used for 6,6-D2-Glucose.[3]

-

Priming and Infusion: Administer the priming bolus dose to rapidly achieve isotopic steady-state. Immediately follow with the constant infusion of the tracer for a set period (e.g., 140 minutes).[3]

-

Blood Sampling: Collect blood samples at baseline (time 0) and at regular intervals during the last portion of the infusion (e.g., 90, 100, 110, 120 minutes) to confirm isotopic steady-state.[3]

-

Sample Processing: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

-

Mass Spectrometry Analysis: Prepare plasma samples for analysis by derivatization (e.g., to form the aldonitrile pentaacetate derivative of glucose). Analyze the samples using a mass spectrometer to determine the isotopic enrichment of the deuterated glucose.

-

Calculation of Glucose Flux: Calculate the rate of appearance of glucose using the steady-state infusion rate of the tracer and the measured plasma isotopic enrichment.

Experimental Workflow for In Vivo Glucose Tracing

Caption: Workflow for in vivo glucose tracing experiments.

Signaling Pathways and Metabolic Maps

D-Glucose-d2 is utilized to trace the flow of glucose through various metabolic pathways. The following diagram illustrates the central role of glucose in cellular metabolism and highlights the key pathways that can be investigated using D-Glucose-d2.

Central Glucose Metabolism

Caption: Central pathways of glucose metabolism.

Conclusion

D-Glucose-d2 is a valuable tool in preclinical research, enabling the detailed investigation of glucose metabolism in a variety of physiological and pathological contexts. Its use as a stable isotope tracer provides a safe and effective means to quantify metabolic fluxes and understand the intricate regulation of glucose utilization. As research continues to unravel the metabolic underpinnings of disease, the application of deuterated glucose tracers like D-Glucose-d2 will undoubtedly play an increasingly important role in the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. metsol.com [metsol.com]

- 4. nbinno.com [nbinno.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Glycolytic inhibition by 2-deoxy-d-glucose abolishes both neuronal and network bursts in an in vitro seizure model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycolytic inhibitor 2-deoxyglucose prevents cortical hyperexcitability after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Deoxy-D-glucose protects hippocampal neurons against excitotoxic and oxidative injury: evidence for the involvement of stress proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring Metabolic Pathways with Deuterated Glucose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterated glucose ([D]-glucose) as a stable isotope tracer to explore metabolic pathways. It is designed for researchers, scientists, and drug development professionals who are interested in applying this powerful technique to their studies. The guide covers the core principles of deuterated glucose tracing, detailed experimental protocols for both in vitro and in vivo studies, data analysis techniques, and applications in various research areas, particularly in oncology and drug development.

Introduction to Deuterated Glucose Tracing

Stable isotope tracing using molecules like deuterated glucose offers a powerful approach to quantitatively track the flux of metabolites through various biochemical pathways.[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of experimental systems, including human studies.[3] Deuterated glucose, where one or more hydrogen atoms are replaced by deuterium (²H or D), allows researchers to follow the fate of glucose carbons and hydrogens as they are metabolized through central carbon metabolism.[1]

The primary analytical techniques for detecting and quantifying deuterium-labeled metabolites include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Deuterium Metabolic Imaging (DMI).[4][5] These methods provide valuable insights into the activity of key metabolic pathways such as glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and gluconeogenesis.[6][7] Understanding the reprogramming of these pathways is crucial in various fields, especially in cancer research, where altered glucose metabolism is a hallmark of malignancy, often referred to as the Warburg effect.[8][9]

Key Metabolic Pathways Traced with Deuterated Glucose

The journey of deuterium from labeled glucose can be tracked through several interconnected metabolic pathways. The specific deuterated glucose isotopologue used will determine which parts of the pathways can be most effectively probed.

Below is a diagram illustrating the central carbon metabolism and the flow of deuterium from [6,6-²H₂]-glucose.

References

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. Isotopic Tracers for the Measurement of Metabolic Flux Rates | Oncohema Key [oncohemakey.com]

- 4. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis of flux along the gluconeogenic, glycolytic and pentose phosphate pathways under reducing conditions in hepatocytes isolated from fed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. mdpi.com [mdpi.com]

- 9. Metabolic Reprogramming of Cancer Cells and Therapeutics Targeting Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

D-Glucose-d2-2 as a Non-Radioactive Glucose Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of glucose metabolism is fundamental to understanding a vast array of physiological and pathological processes, from cellular energy homeostasis to the progression of diseases like diabetes and cancer. Stable isotope tracers have emerged as powerful tools in metabolic research, offering a safe and non-invasive alternative to radioactive isotopes for tracking the fate of molecules in vivo. Among these, deuterium-labeled glucose, and specifically D-Glucose-d2-2, provides a unique window into specific metabolic pathways. This technical guide provides a comprehensive overview of the application of this compound as a non-radioactive glucose tracer, detailing experimental protocols, presenting quantitative data, and visualizing key concepts to empower researchers in their metabolic investigations.

The use of stable isotope-labeled glucose in a primed constant infusion has been extensively validated as a reliable method for quantifying glucose kinetics. This technique allows for the exploration of whole-body glucose homeostasis under various conditions.

Core Principles of this compound Tracing

This compound is a form of glucose where a hydrogen atom on the second carbon has been replaced by its stable isotope, deuterium. This subtle modification allows the molecule to be traced as it moves through various metabolic pathways. The primary analytical techniques for detecting and quantifying this compound and its downstream metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods can distinguish between the labeled and unlabeled molecules based on their mass-to-charge ratio or magnetic resonance properties, respectively.

The position of the deuterium label on the glucose molecule is critical as it determines which metabolic pathways can be effectively traced. When this compound enters glycolysis, the deuterium label is carried through the initial steps. The fate of this label provides insights into the activity of specific enzymes and pathways. For instance, the label can be tracked to lactate or other downstream metabolites of glycolysis and the tricarboxylic acid (TCA) cycle.

Quantitative Data Presentation

The selection of a specific deuterated glucose tracer can influence the sensitivity and the specific metabolic pathways that can be interrogated. The following tables summarize quantitative data comparing different deuterated glucose tracers.

| Tracer | Relative Signal Intensity (Compared to D-Glucose-d2) | Key Metabolic Pathways Traced | Primary Analytical Technique | Reference |

| This compound | 1.0 | Glycolysis, Glucose Uptake | MS, NMR | N/A |

| 6,6-D2-Glucose | Variable | Glucose Flux, Glycolysis, TCA Cycle | MS, NMR | [1](1) |

| [U-D7]Glucose | Higher signal for glucose and downstream metabolites | Glycolysis, TCA Cycle, Pentose Phosphate Pathway | NMR | N/A |

Experimental Protocols

The successful application of this compound as a metabolic tracer hinges on robust and well-defined experimental protocols. Below are detailed methodologies for key experimental stages.

Protocol 1: In Vivo Glucose Flux Measurement using Primed Constant Infusion

This protocol is adapted from studies using 6,6-D2-Glucose and is applicable for this compound to determine whole-body glucose flux.

1. Subject Preparation:

-

Subjects should be fasted overnight (8-12 hours) to achieve a basal metabolic state.

-

An intravenous catheter is placed in an antecubital vein for tracer infusion and another in a contralateral hand or wrist vein, which is heated to arterialize the venous blood, for blood sampling.

2. Tracer Preparation and Infusion:

-

A sterile solution of this compound is prepared in saline.

-

A priming bolus dose is administered to rapidly achieve isotopic steady-state. For 6,6-D2-Glucose, a typical priming dose is 14.0 µmol/kg.

-

This is immediately followed by a constant infusion of the tracer. A typical infusion rate for 6,6-D2-Glucose is 11.5 µmol/kg/hr.[1](1)

3. Blood Sampling:

-

Baseline blood samples are collected before the start of the infusion.

-

Subsequent blood samples are collected at timed intervals during the infusion to monitor the isotopic enrichment of plasma glucose. For glucose flux, sampling at 0, 90, 100, 110, and 120 minutes is common.[1](1)

4. Sample Processing and Analysis:

-

Plasma is separated from blood samples by centrifugation.

-

Plasma proteins are precipitated, and the supernatant containing glucose is further processed for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Sample Preparation for Mass Spectrometric Analysis

1. Protein Precipitation:

-

To 50 µL of plasma or serum, add 200 µL of ice-cold acetonitrile.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

2. Derivatization (for GC-MS):

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

The dried residue is then derivatized to make the glucose volatile for GC-MS analysis. A common method is to form a penta-acetate derivative using acetic anhydride and pyridine.

3. LC-MS/MS Analysis:

-

The supernatant from the protein precipitation step can often be directly injected into the LC-MS/MS system after appropriate dilution.

-

Chromatographic separation is typically achieved on a suitable column, such as an amino-propyl column.

Mandatory Visualizations

Signaling Pathway: Glycolysis and the Fate of the Deuterium Label from this compound

References

Methodological & Application

Application Notes: D-Glucose-d2-2 for Metabolic Flux Analysis

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] By providing a snapshot of cellular metabolism in action, MFA offers deeper insights than static metabolomic measurements of metabolite concentrations.[2] A key technique in MFA is the use of stable isotope tracers, such as molecules labeled with 13C, 15N, or deuterium (2H), to track the transformation of nutrients through metabolic pathways.[3][4]

This document provides a detailed protocol and application notes for using D-Glucose-d2-2 (D-[2-2H]glucose), a specialized isotopic tracer, to investigate specific aspects of glucose metabolism. While broadly applicable tracers like [U-13C6]glucose are used to map the flow of carbon throughout central metabolism, this compound is uniquely suited for probing the upper stages of glycolysis.[5]

Principle of this compound Tracing

The utility of an isotopic tracer is determined by the metabolic fate of its labeled atoms. In the case of this compound, the deuterium atom is positioned on the second carbon. Upon entering the cell and being phosphorylated by hexokinase to glucose-6-phosphate (G6P), the tracer proceeds to the next step in glycolysis, an isomerization reaction catalyzed by phosphoglucose isomerase (PGI).

During this reaction, G6P is converted to fructose-6-phosphate (F6P). The mechanism of the PGI enzyme involves the formation of an enediol intermediate, which facilitates the exchange of the hydrogen atom at the C2 position with a proton from water.[6][7] Consequently, the deuterium label on this compound is lost from the sugar backbone and released into the cellular water pool at this specific enzymatic step.

This targeted loss of the label is the key feature of this compound tracing. By measuring the isotopic enrichment in the substrate (G6P) and the lack of enrichment in the product (F6P), researchers can precisely quantify the flux through the phosphoglucose isomerase reaction. This makes this compound an excellent tool for investigating the regulation of upper glycolysis, distinct from the pentose phosphate pathway (PPP) and lower glycolysis.

Applications

-

Quantification of Phosphoglucose Isomerase (PGI) Flux: Directly measure the in vivo rate of the conversion of G6P to F6P.

-

Studying Glycolytic Regulation: Investigate how drugs, genetic modifications, or environmental conditions specifically affect the initial committed steps of glycolysis.

-

Analysis of Futile Cycling: In conjunction with other tracers, this compound can help dissect the extent of futile cycling between G6P and F6P.

-

Enzyme Kinetics: Provide insights into the in-situ activity and kinetics of PGI.

Experimental Workflow and Protocols

The overall workflow for a this compound metabolic flux experiment involves cell culture, isotope labeling, rapid quenching of metabolism, metabolite extraction, and analysis by mass spectrometry.

Protocol 1: Cell Culture and Isotope Labeling

This protocol is designed for adherent cells in a 6-well plate format but can be adapted for other formats or suspension cultures.

Materials:

-

Cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

This compound (sterile solution)

-

Fetal Bovine Serum (FBS), dialyzed

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO2).

-

Prepare Labeling Medium: On the day of the experiment, prepare the labeling medium by supplementing glucose-free DMEM with this compound to the desired final concentration (e.g., 10 mM) and dialyzed FBS. Warm the medium to 37°C.

-

Initiate Labeling:

-

Aspirate the standard culture medium from the wells.

-

Quickly wash the cells once with 2 mL of pre-warmed PBS to remove residual unlabeled glucose.

-

Aspirate the PBS and immediately add 1 mL of the pre-warmed this compound labeling medium.

-

-

Incubation: Return the plates to the incubator for a predetermined time. For analyzing upper glycolysis, labeling times are typically short, ranging from 1 to 30 minutes, to capture the isotopic steady state of early intermediates.

Protocol 2: Metabolite Quenching and Extraction

This step is critical for halting all enzymatic activity to preserve the metabolic state of the cells at the time of collection.[2]

Materials:

-

Quenching/Extraction Solution: A pre-chilled (-80°C) mixture of Methanol:Acetonitrile:Water (50:30:20, v/v/v).

-

Cell scraper

-

Dry ice

Procedure:

-

Quench Metabolism: At the end of the labeling period, remove the plate from the incubator and place it on a bed of dry ice.

-

Remove Medium: Quickly aspirate the labeling medium.

-

Extract Metabolites:

-

Immediately add 1 mL of the -80°C Quenching/Extraction Solution to each well.

-

Use a cell scraper to scrape the cells into the solution.

-

Pipette the entire cell lysate/solvent mixture into a pre-chilled microcentrifuge tube.

-

-

Cell Lysis: Vortex the tubes vigorously for 30 seconds.

-

Pellet Debris: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

-

Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing sugar phosphates as it does not typically require chemical derivatization.[1]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

LC Conditions (Example):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or anion-exchange column suitable for separating polar metabolites.

-

Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0

-

Mobile Phase B: Acetonitrile

-

Gradient: A gradient from high organic (e.g., 85% B) to lower organic content to elute polar compounds.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-10 µL

MS Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Scan Range: m/z 75-1000

-

Data Acquisition: Full scan mode to detect all ions and their isotopic patterns.

-

Targeted Ions:

-

Glucose-6-Phosphate (G6P) / Fructose-6-Phosphate (F6P): [M-H]- = m/z 259.02

-

D-G6P from this compound: [M-H]- = m/z 260.03

-

Data Presentation and Interpretation

Metabolic Fate Visualization

The following diagram illustrates the specific metabolic step investigated by this compound.

Quantitative Data Tables

After LC-MS analysis, raw data is processed to determine the Mass Isotopomer Distribution (MID) for key metabolites. The MID represents the fraction of the metabolite pool containing zero (M+0), one (M+1), two (M+2), etc., isotopic labels.

Table 1: Example Mass Isotopomer Distributions (MID) after Labeling

| Metabolite | Isotopologue | Control Cells (%) | Treated Cells (%) | Interpretation |

| Glucose-6-P | M+0 (unlabeled) | 15.2 | 14.8 | Represents the fraction of the pool not yet labeled. |

| M+1 (labeled) | 84.8 | 85.2 | Represents the G6P pool derived from the this compound tracer. | |

| Fructose-6-P | M+0 (unlabeled) | 99.8 | 99.7 | The lack of M+1 confirms the loss of deuterium at the PGI step. |

| M+1 (labeled) | <0.2 | <0.3 | Negligible M+1 indicates complete label exchange. |

Table 2: Calculated Metabolic Fluxes

Fluxes are calculated using the MID data and metabolic modeling software. The data can be used to compare metabolic phenotypes between different conditions. Fluxes are often normalized to a key uptake rate, such as glucose uptake.

| Metabolic Flux | Control (nmol/10^6 cells/hr) | Treated (nmol/10^6 cells/hr) | % Change |

| Glucose Uptake | 150.5 ± 12.1 | 145.2 ± 10.8 | -3.5% |

| PGI (G6P → F6P) | 125.8 ± 9.5 | 85.1 ± 7.3 | -32.4% |

| PPP (G6PD) | 24.7 ± 3.1 | 60.1 ± 5.5 | +143.3% |

Interpretation of Example Data:

In this hypothetical example, the "Treated" condition shows a significant decrease in the flux through the PGI reaction (-32.4%), while the flux into the Pentose Phosphate Pathway has increased. This demonstrates how this compound can be used to pinpoint specific changes in metabolic pathway utilization. The MID data in Table 1 provides the direct experimental evidence for the label loss used to inform these flux calculations.

References

- 1. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Upregulation of pentose phosphate pathway and preservation of tricarboxylic acid cycle flux after experimental brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tracer-based Metabolomics: Concepts and Practices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantifying Glucose Kinetics Using D-Glucose-d2 Infusion

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of glucose kinetics is fundamental to understanding metabolic health and disease. Stable isotope tracers, such as Deuterated Glucose (D-Glucose-d2 or [6,6-²H₂]glucose), offer a safe and powerful method to measure the dynamics of glucose metabolism in vivo. The primed-constant infusion of D-Glucose-d2, coupled with mass spectrometry, allows for the accurate determination of key kinetic parameters, including the rate of glucose appearance (Ra), rate of glucose disappearance (Rd), and the metabolic clearance rate (MCR).[1][2][3] This approach is invaluable for investigating the pathophysiology of diseases like diabetes and obesity, and for evaluating the efficacy of novel therapeutic interventions.[4][5]

This document provides a detailed protocol for quantifying glucose kinetics using a D-Glucose-d2 infusion, from experimental design and execution to sample analysis and data interpretation.

Principle of the Method

The methodology is based on the tracer dilution principle.[6][7] By infusing D-Glucose-d2 at a known constant rate, it mixes with the body's endogenous glucose pool. At a metabolic steady state, the rate at which the tracer is diluted by endogenously produced glucose allows for the calculation of the total rate of glucose appearance in the circulation. Since the plasma glucose concentration remains constant at steady state, the rate of glucose appearance equals the rate of glucose disappearance.[7]

Key Parameters:

-

Rate of Appearance (Ra): The rate at which glucose enters the circulation, primarily from hepatic glucose production in the fasting state.[5]

-

Rate of Disappearance (Rd): The rate at which glucose is taken up and utilized by tissues.[7]

-

Metabolic Clearance Rate (MCR): The volume of plasma cleared of glucose per unit of time, reflecting the efficiency of glucose disposal.[8]

Experimental Workflow

The following diagram outlines the major steps involved in a typical D-Glucose-d2 infusion study for quantifying glucose kinetics.

Figure 1: Experimental workflow for quantifying glucose kinetics.

Detailed Experimental Protocol

This protocol describes a primed-constant infusion of D-Glucose-d2 to measure glucose kinetics in human subjects under fasting conditions.

Subject Preparation

-

Fasting: Subjects should fast overnight for 10-12 hours to achieve a post-absorptive state. Water is permitted ad libitum.

-

Catheterization: On the morning of the study, insert two intravenous catheters into contralateral arm veins. One catheter is for the infusion of D-Glucose-d2, and the other is for blood sampling.

D-Glucose-d2 Tracer Preparation

-

Stock Solution: Prepare a sterile stock solution of D-Glucose-d2 (e.g., [6,6-²H₂]glucose) in saline. The concentration will depend on the desired infusion rate and pump specifications.

-

Priming Dose: The priming dose is calculated to rapidly bring the plasma glucose enrichment to the expected steady-state level. A common priming dose is 80-100 times the constant infusion rate (per minute).[7]

-

Infusion Solution: Prepare the solution for the constant infusion pump.

Infusion and Sampling Procedure

-

Baseline Sampling: Collect baseline blood samples (-15 min and 0 min) before starting the infusion to determine background glucose concentration and isotopic enrichment.

-

Priming Dose Administration: At time 0, administer the priming dose of D-Glucose-d2 as a bolus injection over 1-2 minutes.[2]

-

Constant Infusion: Immediately following the priming dose, begin the constant infusion of D-Glucose-d2 using a calibrated syringe pump.[2][3] The infusion is typically continued for at least 120-180 minutes to ensure a steady state is reached.[2][9]

-

Steady-State Sampling: After allowing sufficient time for equilibration (e.g., starting at 90 minutes), collect blood samples at regular intervals (e.g., every 10-15 minutes) for the remainder of the infusion period to confirm the attainment of a steady state in both plasma glucose concentration and isotopic enrichment.[2]

Sample Handling and Analysis

Plasma/Serum Preparation

-

Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) and a glycolysis inhibitor (e.g., sodium fluoride).

-

Immediately place the samples on ice to prevent further glucose metabolism.

-

Centrifuge the samples at 4°C to separate plasma or serum.

-

Store the plasma/serum at -80°C until analysis.

Measurement of Isotopic Enrichment

The isotopic enrichment of D-Glucose-d2 in plasma is typically measured by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12]

GC-MS Protocol Outline:

-

Protein Precipitation: Precipitate plasma proteins using a solvent like acetonitrile or ethanol.[12]

-

Supernatant Isolation: Centrifuge and collect the supernatant containing glucose.

-

Derivatization: The glucose in the supernatant is chemically derivatized to make it volatile for GC analysis. A common method is the formation of the glucose pentaacetate derivative.[13]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The instrument separates the glucose derivative, and the mass spectrometer measures the relative abundance of the unlabeled glucose (m/z) and the D-Glucose-d2 tracer (m/z+2).[11][14]

-

Enrichment Calculation: The isotopic enrichment is expressed as Mole Percent Excess (MPE), which is calculated from the measured ion intensities after correcting for background natural abundance.[7]

Data Presentation and Calculations

Quantitative Data Summary

The following table provides typical values for infusion parameters and expected glucose kinetic rates in healthy, post-absorptive adults. These values can serve as a reference for experimental design.

| Parameter | Typical Value/Range | Unit | Reference |

| Infusion Parameters | |||

| D-Glucose-d2 Priming Dose | 14.0 - 17.8 | µmol/kg | [2] |

| D-Glucose-d2 Infusion Rate | 0.11 - 0.22 (11.5 - 13.2) | mg/kg/min (µmol/kg/hr) | [2] |

| Infusion Duration | 120 - 180 | minutes | [2][9] |

| Fasting Glucose Kinetics | |||

| Rate of Appearance (Ra) | 2.0 - 2.5 | mg/kg/min | [9] |

| Rate of Disappearance (Rd) | 2.0 - 2.5 | mg/kg/min | [7] |

| Metabolic Clearance Rate (MCR) | 2.5 - 3.5 | ml/kg/min | [9] |

Calculation of Glucose Kinetics

At isotopic and metabolic steady state, the following equations are used:

-

Rate of Appearance (Ra):

Ra (mg/kg/min) = Infusion Rate (mg/kg/min) / MPE

Where:

-

Infusion Rate is the known rate of D-Glucose-d2 infusion.

-

MPE is the Mole Percent Excess of D-Glucose-d2 in plasma at steady state, expressed as a fraction.

-

-

Rate of Disappearance (Rd):

Under steady-state conditions where the plasma glucose concentration is constant:

Rd (mg/kg/min) = Ra (mg/kg/min)

-

Metabolic Clearance Rate (MCR):

MCR (ml/kg/min) = Rd (mg/kg/min) / Plasma Glucose Concentration (mg/ml)

Signaling and Metabolic Pathways

The regulation of glucose production and utilization involves complex signaling pathways. The diagram below illustrates the primary hormonal regulation of hepatic glucose production, a key component of the glucose rate of appearance measured in the fasting state.

References

- 1. Application of Isotopic Techniques Using Constant Specific Activity or Enrichment to the Study of Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. metsol.com [metsol.com]

- 3. metsol.com [metsol.com]

- 4. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production and metabolic clearance of glucose under basal conditions in Type II (non-insulin-dependent) diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.humankinetics.com [journals.humankinetics.com]

- 7. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench [e-enm.org]

- 8. Metabolic clearance rate is a more robust and physiological parameter for insulin sensitivity than glucose infusion rate in the isoglycemic glucose clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. A liquid chromatography-mass spectrometry method to measure stable isotopic tracer enrichments of glycerol and glucose in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.box [2024.sci-hub.box]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for D-Glucose-d2 Sample Preparation in Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction